molecular formula C13H14N2O3 B3258277 6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione CAS No. 30265-10-2

6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Cat. No.: B3258277
CAS No.: 30265-10-2
M. Wt: 246.26 g/mol
InChI Key: ZMFQWIPCIBDUFU-UHFFFAOYSA-N
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Description

6'-Methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione is a spirohydantoin derivative characterized by a fused imidazolidine-dione core and a methoxy-substituted dihydronaphthalene ring. The spirohydantoin scaffold is critical for its bioactivity, while the 6'-methoxy group may modulate electronic, steric, and pharmacokinetic properties compared to non-substituted analogs .

Properties

IUPAC Name

7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-9-4-5-10-8(7-9)3-2-6-13(10)11(16)14-12(17)15-13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQWIPCIBDUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141685
Record name 3′,4′-Dihydro-6′-methoxyspiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30265-10-2
Record name 3′,4′-Dihydro-6′-methoxyspiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30265-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4′-Dihydro-6′-methoxyspiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-methoxy-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of 6’-methoxy-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares the spiro[imidazolidine-4,1'-naphthalene]-2,5-dione core with several derivatives, differing primarily in substituent patterns:

  • Compound 4 (3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione): Lacks the 6'-methoxy group but exhibits potent antiproliferative activity against SW480, SW620, and PC3 cancer cell lines .
  • Compound 22 (1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione): Contains a 2-methoxyphenylpiperazine moiety, contributing to 5-HT1A receptor agonism and antidepressant effects .

Pharmacological Activity

Compound Substituents Biological Target Key Activity Selectivity/Toxicity
6'-Methoxy derivative 6'-OCH₃ Thymidine phosphorylase (inferred) Anticancer (hypothesized) Unknown; structural analogs show high tumor selectivity
Compound 4 None Thymidine phosphorylase IC₅₀: 2.1–4.8 µM (SW480, SW620, PC3) Non-hemolytic, no toxicity to RBCs
Compound 22 2-Methoxyphenylpiperazine 5-HT1A receptor Antidepressant (forced swim test) No locomotor impairment
6',7'-Dimethoxy analog 6',7'-OCH₃ Not specified N/A N/A

Structure-Activity Relationship (SAR) Insights

  • Spirohydantoin Scaffold : Essential for binding to thymidine phosphorylase (anticancer) and serotonin receptors (CNS effects). Modifications here reduce activity .
  • Methoxy Substitution: 6'-Methoxy: May enhance lipophilicity and membrane permeability compared to non-substituted analogs. Position-specific effects on thymidine phosphorylase inhibition remain uncharacterized. 6',7'-Dimethoxy: Increased steric bulk could reduce binding affinity but improve metabolic stability .
  • Piperazine/Alkyl Side Chains : Derivatives with 4-acetylphenylpiperazinylalkyl groups (e.g., Compound 4) show improved tumor selectivity and potency, suggesting synergistic effects between the spiro core and side chain .

Biological Activity

6'-Methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione is an organic compound characterized by its unique spiro structure, which combines an imidazolidine ring with a naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3. It features a methoxy group and has been synthesized through various chemical routes involving cyclization reactions and condensation processes. Its structural uniqueness contributes to its biological activity.

PropertyValue
IUPAC Name7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione
CAS Number30265-10-2
Molecular Weight246.26 g/mol
LogP4.03
Polar Surface Area59 Å

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has been evaluated for its anticancer activity in vitro against several cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against LNCaP prostate cancer cells with an IC50 value ranging from 1.2 to 3.5 µM . The proposed mechanism includes the induction of apoptosis through the modulation of p53-MDM2 interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • MDM2-p53 Interaction : It inhibits the MDM2 protein, leading to the stabilization and activation of p53, a critical tumor suppressor involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Study : A study assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner .
  • In Vivo Study : In animal models (e.g., P388-inoculated mice), the compound showed promising anticancer activity with a therapeutic index indicating safety and efficacy .
  • Mechanistic Insights : Molecular docking studies suggested potential binding modes to key proteins involved in cancer progression, although further validation through biochemical assays is necessary .

Q & A

Advanced Research Question

  • Bromine Substitution : Enhances antiplasmodial activity by increasing electrophilicity (e.g., (R)-5'-bromo derivatives in ).
  • Methoxy Groups : Improve solubility and metabolic stability (e.g., 6’-methoxy in ).
  • Stereochemistry : (R)-configured spiro compounds often show higher bioactivity due to target complementarity .

SAR Insight : Linear β-ketothioamides yield higher diastereoselectivity (88% in ), while bulky substituents reduce reaction efficiency .

How can computational methods enhance spiroimidazolidine research?

Advanced Research Question

  • DFT Calculations : Model reaction pathways and transition states to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate ligand-target interactions for rational drug design .
  • QSAR Models : Correlate substituent effects with bioactivity to guide synthetic priorities .

Application : DFT-guided synthesis of enantiomers reduced trial-and-error experimentation in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 2
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

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